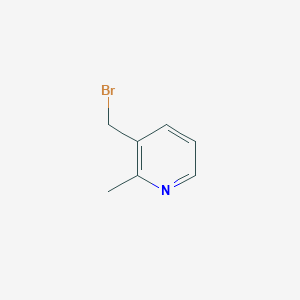

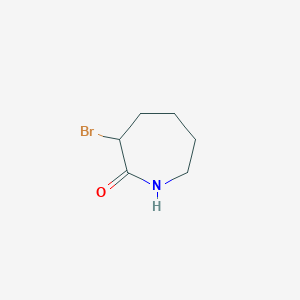

3-(Bromomethyl)-2-methylpyridine

Descripción general

Descripción

The compound "3-(Bromomethyl)-2-methylpyridine" is a brominated derivative of methylpyridine, which is a structural motif found in various chemical compounds with potential applications in coordination chemistry and pharmaceuticals. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps . Similarly, the synthesis of 2-bromomethylpyridine Cu(II) complexes demonstrates the use of brominated pyridine as a ligand to form coordination compounds with copper, which are synthesized as air-stable materials and exhibit interesting structural properties .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can vary significantly depending on the position of the bromine substituent and the nature of other substituents on the pyridine ring. For example, the crystal structures of two isomeric 2-bromomethylpyridine Cu(II) complexes show different orientations of the Br substituents and different geometries around the Cu(II) ion . The molecular structure and vibrational spectra of 3-amino-2-bromopyridine and 4-amino-2-bromopyridine have been studied using density functional methods, revealing the influence of the bromine and amino substituents on the vibrational frequencies and electronic properties .

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions due to the presence of the reactive bromomethyl group. For instance, the reaction of 2-bromomethyl-3-nitropyridine with aromatic amines can yield 2-arylaminomethyl-3-nitropyridines or, under different conditions, pyrazolo[4,3-b]pyridines, demonstrating the versatility of bromomethylpyridines in organic synthesis . Additionally, the synthesis of a Schiff base compound from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine showcases the reactivity of brominated pyridines in condensation reactions to form compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be influenced by the nature of the substituents and the overall molecular structure. For example, the two isomeric 2-bromomethylpyridine Cu(II) complexes exhibit different thermal behaviors, FT-IR and Raman frequencies, and UV–vis absorption spectra, which are indicative of their distinct structural features . The magnetic properties of copper complexes of 2-halo-3-methylpyridine also vary depending on the halogen substituent, with copper bromide analogues showing weak ferromagnetic interactions .

Aplicaciones Científicas De Investigación

-

Bromopyrene Derivatives

- Field : Synthetic Chemistry, Materials Science, and Environmental Studies .

- Application : Bromopyrene derivatives are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .

- Method : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

- Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

-

3-(Bromoacetyl)coumarin Derivatives

- Field : Organic Chemistry .

- Application : 3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- Method : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .

- Results : Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems have been reported .

-

Bromomethylation of Thiols

- Field : Organic Chemistry .

- Application : The bromomethylation of thiols is a process that enables bromomethyl sulfides to be used as useful building blocks . This process is significant in the synthesis of various organic compounds .

- Method : The method involves the use of paraformaldehyde and HBr/AcOH for the bromomethylation of thiols . This method minimizes the generation of highly toxic byproducts .

- Results : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability of this method .

-

Bromothymol Blue

- Field : Analytical Chemistry .

- Application : Bromothymol blue is a pH indicator used in applications that require measuring substances that would have a relatively neutral pH (near 7) . A common use is for measuring the presence of carbonic acid in a liquid .

- Method : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .

-

Bromopyrene Derivatives

- Field : Synthetic Chemistry, Materials Science, and Environmental Studies .

- Application : Bromopyrene derivatives are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .

- Method : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

- Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

-

Bromopyruvic Acid

- Field : Biochemistry .

- Application : Bromopyruvic acid is a brominated derivative of pyruvic acid. It has been investigated as a metabolic poison and an anticancer agent .

- Method : Bromopyruvic acid is typically used in biochemical research, particularly in studies investigating metabolic pathways .

- Results : Research has shown that bromopyruvic acid can inhibit certain metabolic processes, which has implications for its potential use as an anticancer agent .

Safety And Hazards

Safety and hazard information for a compound typically includes its toxicity, flammability, and potential environmental impact. This information is often available from Material Safety Data Sheets (MSDS) or similar resources.

Direcciones Futuras

Future directions in the study of a compound can include potential applications, further studies to elucidate its properties, and research into similar compounds.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “3-(Bromomethyl)-2-methylpyridine”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they can often help with this type of research. Alternatively, there are online databases such as PubChem, SciFinder, and Reaxys that may have information on this compound. Please note that some of these resources require a subscription.

Propiedades

IUPAC Name |

3-(bromomethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-7(5-8)3-2-4-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEUJKKUJAYIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507020 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2-methylpyridine | |

CAS RN |

76915-53-2 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)